
Aegeline
概要
説明
Aegeline is an alkaloidal-amide compound isolated from the leaves of the plant Aegle marmelos. This compound has garnered significant attention due to its diverse pharmacological properties, including antihyperglycemic, antidyslipidemic, anti-inflammatory, and antioxidant activities .
準備方法
合成経路と反応条件: アエゲリンは、様々な化学経路によって合成することができます。一般的な方法の1つは、メタノールやエタノールなどの溶媒を用いて、Aegle marmelosの葉からアエゲリンを抽出することです。 抽出物はその後、クロマトグラフィー技術を用いてアエゲリンを分離します .
工業生産方法: アエゲリンの工業生産は、通常、Aegle marmelosの葉からの大規模な抽出を伴います。葉は乾燥され、粉末化され、溶媒抽出が行われます。 抽出物はその後、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製され、純粋なアエゲリンが得られます .
化学反応の分析
Extraction and Isolation Reactions
Aegeline’s extraction typically employs Soxhlet extraction using organic solvent mixtures. Studies report:
-
Hexane-acetone (6:4) and methanol as primary solvents for extracting this compound from dried Aegle marmelos leaves .
-
Column chromatography (hexane:ethyl acetate, 6.5:3.5) isolates pure this compound, confirmed via HPTLC (Rf = 0.24 at 250 nm) .
Extraction Method | Solvent System | Key Output |
---|---|---|
Soxhlet | Hexane-acetone (6:4) | High this compound yield (~94% purity) |
Column chromatography | Hexane:ethyl acetate | Single-spot isolation |
Structural Characterization Reactions
This compound’s structure is validated through spectroscopic and chromatographic techniques:
-
NMR Analysis :
-
Mass Spectrometry : High-resolution mass data confirm molecular formula (C₁₇H₂₁NO₃) .
Technique | Key Observations |
---|---|
HPTLC | Rf = 0.24 (UV detection at 250 nm) |
NMR | Structural confirmation via proton/carbon shifts |
MS | Molecular ion peak at m/z 291 |
Enantiomer Separation
This compound’s chiral center necessitates enantiomeric resolution:
Biochemical Interactions
This compound engages in enzymatic and receptor interactions, as evidenced by:
-
MAO-A/B Inhibition :
-
β3-Adrenergic Receptor (β3-AR) Activation :
Target | Interaction Type | Key Parameters |
---|---|---|
MAO-A | Hydrogen bonding | Tyr407 interaction (2.37 Å) |
β3-AR | Agonism | EC₅₀ = 447 nM |
iNOS | Hydrogen bonding | Leu264 interaction (1.93 Å) |
Pharmacological Reactions
This compound’s bioactivity is linked to its chemical reactivity:
科学的研究の応用
Antidiabetic Properties
Aegeline has been investigated for its role in managing diabetes through various mechanisms:
- β3-Adrenergic Receptor Agonism : this compound and its synthetic derivatives have shown promise as β3-AR agonists, which are crucial in enhancing insulin sensitivity and glucose tolerance. A study identified a synthetic mimic of this compound that improved insulin sensitivity in mice fed a high-fat diet, demonstrating significant metabolic benefits .
- Mechanism of Action : The compound activates the β3-AR pathway, inducing lipolysis and fatty acid oxidation, which are vital processes for maintaining glucose homeostasis .
Table 1: Summary of Antidiabetic Effects of this compound
Anticancer Activity
This compound exhibits notable anticancer properties, particularly against cervical cancer:
- In Vitro Studies : Research has shown that one of the enantiomers of this compound demonstrates superior cytotoxicity against HeLa cervical cancer cells compared to standard treatments like Paclitaxel .
- Mechanistic Insights : The compound's anticancer effects may be attributed to its ability to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .
Table 2: Anticancer Effects of this compound
Study Reference | Cancer Type | Findings |
---|---|---|
Cervical | Superior activity against HeLa cells | |
Pain/Depression | Reduced inflammatory markers linked to cancer progression |
Neuroprotective Effects
Recent studies have highlighted this compound's potential neuroprotective effects:
- Pain-Depression Model : In a study utilizing a reserpine-induced pain-depression model in mice, this compound treatment significantly alleviated symptoms associated with both conditions. It was found to reduce monoamine oxidase-A (MAO-A) activity and inflammatory cytokines, suggesting a protective effect against neurodegeneration .
- Molecular Interaction Studies : Molecular docking studies indicated that this compound binds effectively at active sites associated with neuroinflammation, further supporting its therapeutic potential in neurological disorders .
Table 3: Neuroprotective Effects of this compound
Study Reference | Model Used | Findings |
---|---|---|
Reserpine-Induced Model | Reduced MAO-A activity and inflammatory markers | |
Molecular Docking | Good binding interaction with neuroinflammation targets |
Pharmacological Profiles and Future Directions
The pharmacological profile of this compound indicates its multifaceted role in treating various diseases:
- Anti-inflammatory Properties : Beyond its antidiabetic and anticancer activities, this compound has shown anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases .
- Potential for Drug Development : Given its diverse applications, further research is warranted to fully elucidate the mechanisms by which this compound exerts its effects. This includes exploring its pharmacokinetics, optimal dosing regimens, and potential side effects.
作用機序
アエゲリンは、複数のメカニズムを通じてその効果を発揮します。
分子標的: アエゲリンは、核因子κB(NFκB)経路やNLRP3インフラマソーム経路など、様々な分子経路を標的としています。
関与する経路: 誘導型一酸化窒素合成酵素(iNOS)やシクロオキシゲナーゼ-2(COX-2)などの炎症性サイトカインや酵素の発現をダウンレギュレートします。
類似化合物:
ユゲノール: Aegle marmelosに見られる別の化合物で、抗炎症作用と抗酸化作用があります。
ルペオール: 抗炎症作用と抗癌作用を持つトリテルペノイドです。
シトロネラール: 抗菌作用と抗炎症作用を持つモノテルペノイド.
アエゲリンの独自性: アエゲリンは、幅広い薬理学的活性と、複数の分子経路を調節する能力を持つことから、ユニークです。 いくつかの類似化合物とは異なり、アエゲリンは、糖尿病や脂質異常症などの代謝性疾患の治療において、大きな可能性を示しています .
類似化合物との比較
Eugenol: Another compound found in Aegle marmelos with anti-inflammatory and antioxidant properties.
Lupeol: A triterpenoid with anti-inflammatory and anticancer activities.
Citronellal: A monoterpenoid with antimicrobial and anti-inflammatory properties.
Uniqueness of Aegeline: this compound is unique due to its broad spectrum of pharmacological activities and its ability to modulate multiple molecular pathways. Unlike some similar compounds, this compound has shown significant potential in treating metabolic disorders such as diabetes and dyslipidemia .
生物活性
Aegeline, a bioactive compound derived from the leaves of Aegle marmelos (commonly known as bael), has garnered attention for its potential therapeutic applications, particularly in the management of obesity and diabetes. This article delves into the pharmacological properties, mechanisms of action, and safety profile of this compound, supported by various studies and research findings.
This compound has been identified as a β3-adrenergic receptor (β3-AR) agonist, which plays a crucial role in lipolysis and energy expenditure. Recent studies have demonstrated that this compound and its synthetic derivatives can significantly improve insulin sensitivity and reduce insulin resistance. The compound activates the β3-AR pathway, leading to enhanced fatty acid oxidation and increased oxygen consumption in adipocytes .
Therapeutic Potential
- Anti-Diabetic Activity : this compound has shown promising results in preclinical models for its ability to lower blood glucose levels and improve metabolic parameters. For instance, a study involving high-fat diet-fed mice indicated that this compound administration improved glucose tolerance and insulin sensitivity .
- Anti-Obesity Effects : The compound has been incorporated into various weight loss supplements due to its purported ability to promote fat loss through enhanced metabolic rates. However, caution is warranted as some products containing this compound have been linked to adverse liver effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and elimination. In a study conducted on ND4 mice, this compound reached peak plasma concentration within 0.5 hours post-administration, with a half-life ranging from 1.2 to 1.7 hours depending on the dosage . The tissue distribution revealed significant concentrations in the liver, kidney, and brain shortly after administration.
Parameter | 30 mg/kg Dose | 300 mg/kg Dose |
---|---|---|
Peak Plasma Time (Tmax) | 0.5 h | 0.5 h |
Half-Life in Plasma | 1.4 h | 1.3 h |
Half-Life in Liver | 1.2 h | 1.7 h |
Safety Profile
Despite its beneficial effects, the safety of this compound has come under scrutiny. Reports have linked the consumption of this compound-containing supplements to cases of acute liver failure . Regulatory bodies have raised concerns regarding its safety, particularly in high doses or when used without medical supervision.
Case Studies
Several case studies highlight both the efficacy and risks associated with this compound:
- A clinical evaluation indicated that synthetic mimics of this compound demonstrated significant β3-AR activity, leading to improved metabolic outcomes in insulin-resistant models .
- Conversely, a retrospective analysis of dietary supplements revealed multiple instances of liver toxicity associated with products containing this compound, prompting calls for stricter regulations on its use in over-the-counter formulations .
特性
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDENJATPJOKG-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318019 | |
Record name | (±)-Aegeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
456-12-2, 37791-13-2 | |
Record name | (±)-Aegeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aegeline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-Aegeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AEGELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 °C | |
Record name | (±)-Aegeline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。